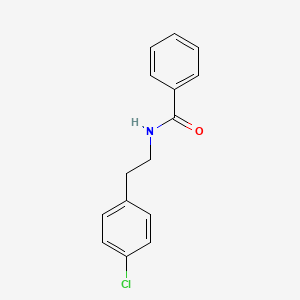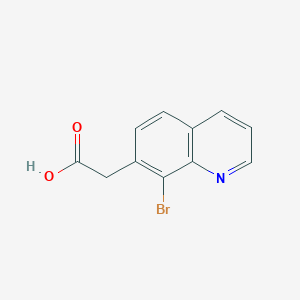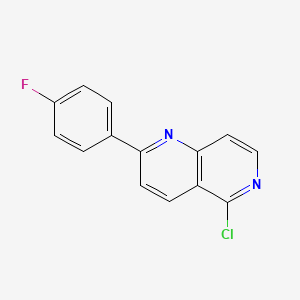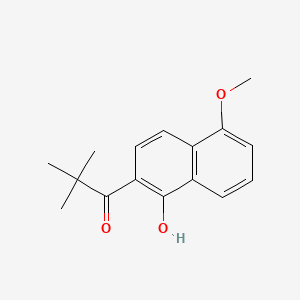
N-(p-Chlorophenethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Chlorophenethyl)benzamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of benzamide, where the benzamide moiety is substituted with a p-chlorophenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Chlorophenethyl)benzamide typically involves the reaction of p-chlorophenethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
p-Chlorophenethylamine+Benzoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(p-Chlorophenethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
N-(p-Chlorophenethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(p-Chlorophenethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses and cell survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
N-(p-Chlorophenethyl)benzamide can be compared with other benzamide derivatives, such as:
- N-(2-Chlorophenethyl)benzamide
- N-(3-Chlorophenethyl)benzamide
- N-(4-Methylphenethyl)benzamide
Uniqueness: The presence of the p-chlorophenethyl group in this compound imparts unique chemical and biological properties. For example, the para-substitution with chlorine can enhance its lipophilicity and potentially improve its ability to cross cell membranes, making it more effective in certain biological applications .
Properties
CAS No. |
3418-95-9 |
|---|---|
Molecular Formula |
C15H14ClNO |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H14ClNO/c16-14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
InChI Key |
RFZCESJZKQWEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)
![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)












